molecular formula C12H18F2I2N2O B2506795 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide CAS No. 2460756-56-1

4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide

Cat. No.: B2506795
CAS No.: 2460756-56-1
M. Wt: 498.095
InChI Key: HLQMGCSFBSAOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine dihydroiodide is a cyclohexane derivative featuring a difluorinated cyclohexyl core, a 5-methoxy-substituted pyridin-2-yl group, and a dihydroiodide counterion.

Properties

IUPAC Name

4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O.2HI/c1-17-9-2-3-10(16-8-9)11(15)4-6-12(13,14)7-5-11;;/h2-3,8H,4-7,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQMGCSFBSAOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)N.I.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine typically involves multiple steps:

    Formation of the Cyclohexane Ring: The initial step often involves the cyclization of appropriate precursors to form the cyclohexane ring.

    Introduction of Difluoro Groups: Fluorination reactions are employed to introduce the difluoro groups at the 4,4-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexane intermediate.

    Formation of the Amine Group: The amine functionality is introduced through reductive amination or other amination techniques.

    Conversion to Dihydroiodide Salt: The final step involves the conversion of the free amine to its dihydroiodide salt form, typically by reacting with hydroiodic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the difluoro groups or the pyridinyl ring, potentially leading to defluorination or hydrogenation products.

    Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Defluorinated or hydrogenated derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex industrial products.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxypyridinyl groups may enhance binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared to cyclohexan-1-amine derivatives with varying substituents (Table 1). Key structural differences include:

  • Pyridine vs.
  • Counterion Effects : The dihydroiodide salt contrasts with hydrochlorides (e.g., ) and may influence solubility and crystallinity due to iodide’s larger ionic radius.
  • Fluorination Patterns : The 4,4-difluoro cyclohexane core is conserved across analogs, enhancing rigidity and lipophilicity .

Table 1: Structural Comparison of Cyclohexan-1-amine Derivatives

Compound Name Substituent Counterion Molecular Weight (g/mol) Key Features
Target Compound 5-Methoxypyridin-2-yl Dihydroiodide ~385 (estimated) Pyridine ring, methoxy group
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine 2-Methoxyethyl Hydrochloride 229.7 Ether linkage, smaller substituent
4,4-Difluoro-1-(2-fluorophenylmethyl)cyclohexan-1-amine 2-Fluorophenylmethyl Hydrochloride 279.73 Aromatic fluorine, lipophilic
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexan-1-amine Pyridin-3-ylmethyl Dihydrochloride N/A Pyridine at position 3
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine 5-Iodopyridin-2-yloxy Hydrochloride 310.62 Iodine substituent, ether linkage

Physicochemical Properties

  • Molecular Weight : The target compound’s dihydroiodide salt and larger pyridinyl substituent result in a higher molecular weight (~385 g/mol) compared to hydrochlorides (e.g., 229.7–279.73 g/mol) .
  • Solubility : Hydrochlorides (e.g., ) are typically water-soluble, while iodide salts may exhibit lower solubility due to reduced hydration energy.
  • Stability : Fluorination at the 4,4-positions stabilizes the cyclohexane ring against metabolic degradation, a feature shared across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.